1-Phenyl-2-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)hydrazine
Description
1-Phenyl-2-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)hydrazine is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structure of this compound features a hydrazine group linked to a pyrazole ring, which is further connected to a pyrimidine ring, making it a unique and versatile molecule in medicinal chemistry.
Properties
IUPAC Name |
1-phenyl-2-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6/c1-3-8-15(9-4-1)19-21-17(24-23-16-10-5-2-6-11-16)14-18(22-19)25-13-7-12-20-25/h1-14,23H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOULVLNZJOZTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N3C=CC=N3)NNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-2-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)hydrazine typically involves the condensation of chalcone derivatives with hydrazine hydrate . The reaction conditions often include the use of methanol as a solvent and heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve more scalable approaches, such as microwave-assisted synthesis or the use of heterogeneous catalytic systems to improve yield and efficiency .
Chemical Reactions Analysis
1-Phenyl-2-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazine hydrate, chalcone derivatives, and various oxidizing or reducing agents. The major products formed from these reactions often retain the core pyrazole and pyrimidine structures, with modifications occurring primarily at the phenyl or hydrazine groups .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, it has shown promising antileishmanial and antimalarial activities, making it a potential candidate for the development of new therapeutic agents . Additionally, its unique structure allows for molecular docking studies to explore its interactions with various biological targets .
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules in parasites, thereby exerting its antileishmanial and antimalarial effects . The compound’s hydrazine and pyrazole groups play crucial roles in binding to these targets and disrupting their normal functions .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Phenyl-2-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)hydrazine stands out due to its unique combination of hydrazine, pyrazole, and pyrimidine moieties. Similar compounds include other hydrazine-coupled pyrazole derivatives, such as 1-phenyl-2-pyrazol-1-yl-ethanone oxime and 2-(1-phenyl-1H-pyrazol-5-yl)-phenyl-4-methylbenzenesulfonate . These compounds also exhibit diverse biological activities but may differ in their specific targets and mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
